Temik

描述

Aldicarb is a synthetic oxime carbamate compound and carbamate acetylcholinesterase inhibitor, endocrine disruptor, and neurotoxin that is used as a pesticide. It is characterized as a highly toxic colorless or white crystalline solid with a slightly sulfurous odor, and exposure occurs by inhalation, ingestion, or contact.

Carbamate derivative used as an insecticide, acaricide, and nematocide.

Structure

3D Structure

属性

Key on ui mechanism of action |

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. Unlike the the organophosphates, the carbamates poorly penetrate the CNS. /Carbamate insecticides/ |

|---|---|

分子式 |

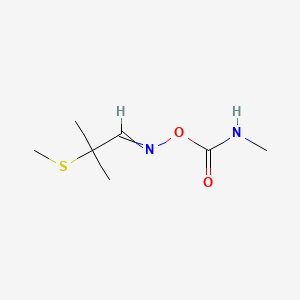

C7H14N2O2S C7H14N2O2S CH3SC(CH3)2CH=NOCONHCH3 |

分子量 |

190.27 g/mol |

IUPAC 名称 |

[(2-methyl-2-methylsulfanylpropylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C7H14N2O2S/c1-7(2,12-4)5-9-11-6(10)8-3/h5H,1-4H3,(H,8,10) |

InChI 键 |

QGLZXHRNAYXIBU-UHFFFAOYSA-N |

杂质 |

Impurities likely to be present in technical aldicarb in concentrations of over 100 ppm include the following: (CH3)2C(SCH3)CH:NOH, (CH3)2C(OC2H5)CH:NOCONHCH3, (CH3)2C(SOCH3)CH:NOCONHCH3, (CH3)2C(SCH3)CN, CH3NHCONHCH3, CH3NHCONC(CONHCH3)CH3, (CH3)2C(SCH3)CH:NOCON(CONHCH3)CH3 |

SMILES |

CC(C)(C=NOC(=O)NC)SC |

规范 SMILES |

CC(C)(C=NOC(=O)NC)SC |

沸点 |

Decomposes (NTP, 1992) decomposes |

颜色/形态 |

Crystals from isopropyl ether |

密度 |

1.195 at 77 °F (EPA, 1998) Specific gravity: 1.1950 at 25 °C 1.195 |

熔点 |

210 to 214 °F (EPA, 1998) 99-100 °C 100 °C 210-214 °F |

物理描述 |

Aldicarb appears as white crystals with a slightly sulfurous odor. Commercial formulations are granular Used as an insecticide, acaricide, and nematocide. (EPA, 1998) White crystals with a slightly sulfurous odor; [CAMEO] COLOURLESS CRYSTALS. White crystals with a slightly sulfurous odor. Commercial formulations are granular. |

溶解度 |

0.1 to 1.0 mg/mL at 72 °F (NTP, 1992) Sparingly soluble in certain organic solvents, most soluble in chloroform and acetone Aldicarb solubilities (expressed as %) at various temperatures. Table: Percent Solubility [Table#3193] 350 g/kg, acetone; 300 g/kg, dichloromethane; 150 g/kg, benzene; 150 g/kg, xylene; all at 25 °C In water, 4,930 mg/L at 20 °C Practically insoluble in hexane Solubility in water, g/100ml at 25 °C: 0.6 |

蒸汽压力 |

Less than 0.5 at 68F (EPA, 1998) 0.0000347 [mmHg] 2.9X10-5 mm Hg at 20 °C Vapor pressure, Pa at 25 °C: 0.01 <0.5 mmHg |

产品来源 |

United States |

Foundational & Exploratory

Aldicarb's Mechanism of Action: A Technical Guide to Cholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb (B1662136), a carbamate (B1207046) pesticide, is a potent neurotoxin that exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This technical guide provides an in-depth exploration of the molecular mechanisms underlying aldicarb's action as a cholinesterase inhibitor, details experimental protocols for its study, and presents quantitative data on its inhibitory activity. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and neurotoxicology.

Core Mechanism: Reversible Inhibition of Acetylcholinesterase

The fundamental mechanism of aldicarb's toxicity lies in its ability to reversibly inhibit acetylcholinesterase. AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, a process essential for terminating nerve impulses. By inhibiting AChE, aldicarb causes an accumulation of ACh, leading to overstimulation of cholinergic receptors and subsequent disruption of nerve function.

The inhibition process occurs through the carbamylation of a serine residue within the active site of the AChE enzyme. This reaction is analogous to the enzyme's natural interaction with acetylcholine but with a significantly slower rate of reversal. The carbamylated enzyme is temporarily inactive, preventing it from breaking down acetylcholine. Unlike organophosphate inhibitors, which form a more stable, often considered irreversible, bond with AChE, the carbamate-enzyme complex formed by aldicarb is subject to spontaneous hydrolysis, allowing for the eventual regeneration of the active enzyme. This reversibility is a key characteristic of aldicarb's mechanism of action.[1][2]

Metabolic Activation

Aldicarb itself is a potent inhibitor of AChE, but its toxicity is significantly enhanced through metabolic activation in vivo. The primary metabolic pathways involve the oxidation of the sulfur atom, leading to the formation of two key metabolites: aldicarb sulfoxide (B87167) and aldicarb sulfone.[3][4]

-

Aldicarb Sulfoxide: This metabolite is a substantially more potent AChE inhibitor than the parent aldicarb molecule.[1]

-

Aldicarb Sulfone: While still an active cholinesterase inhibitor, aldicarb sulfone is considerably less toxic than both aldicarb and aldicarb sulfoxide.[1]

The relative rates of these metabolic conversions can influence the overall toxicity and duration of action of aldicarb in different organisms.

Signaling Pathway Disruption

The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition by aldicarb leads to the hyperstimulation of both muscarinic and nicotinic acetylcholine receptors, resulting in a wide range of physiological effects.

Quantitative Analysis of AChE Inhibition

The potency of aldicarb and its metabolites as AChE inhibitors is quantified by various kinetic parameters, including the half-maximal inhibitory concentration (IC50), the inhibitor dissociation constant (Ki), the carbamylation rate constant (k2), and the decarbamylation rate constant (k3).

Table 1: Comparative in vitro IC50 Values for Aldicarb and its Metabolites against Acetylcholinesterase

| Compound | Enzyme Source | IC50 (µM) | Reference |

| Aldicarb | Catfish Muscle | 2.96 | [3] |

| Aldicarb Sulfoxide | Catfish Muscle | 0.02 | [3] |

| Aldicarb Sulfone | Catfish Muscle | 2.96 | [3] |

Note: The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Experimental Protocols

The determination of the inhibitory potential of compounds like aldicarb on AChE is a fundamental aspect of neurotoxicology research. The Ellman's assay is a widely used, simple, and reliable spectrophotometric method for this purpose.

Protocol: In Vitro Determination of AChE Inhibition by Aldicarb using Ellman's Assay

1. Principle:

This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 412 nm. The rate of color change is proportional to the AChE activity.

2. Materials and Reagents:

-

Purified Acetylcholinesterase (e.g., from electric eel or recombinant human)

-

Aldicarb (and its metabolites, if desired)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Solvent for inhibitor (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

3. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of aldicarb in a suitable solvent (e.g., DMSO) and create a dilution series to test a range of concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add phosphate buffer, DTNB solution, and ATCI solution.

-

Control wells (100% enzyme activity): Add phosphate buffer, AChE solution, DTNB solution, and the same volume of solvent used for the inhibitor.

-

Test wells: Add phosphate buffer, AChE solution, DTNB solution, and the desired concentration of aldicarb solution.

-

-

Incubation:

-

Pre-incubate the plate (containing buffer, enzyme, DTNB, and inhibitor/solvent) for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the ATCI solution to all wells to start the enzymatic reaction.

-

-

Measurement:

-

Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) to obtain the reaction kinetics.

-

4. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Correct the rates of the control and test wells by subtracting the rate of the blank (to account for non-enzymatic hydrolysis of the substrate).

-

Calculate the percentage of inhibition for each aldicarb concentration using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] * 100

-

Plot the percentage of inhibition against the logarithm of the aldicarb concentration to determine the IC50 value.

Conclusion

Aldicarb's mechanism of action as a cholinesterase inhibitor is a well-characterized process involving the reversible carbamylation of the AChE active site. Its in vivo potency is significantly influenced by its metabolic conversion to the highly active aldicarb sulfoxide. The resulting accumulation of acetylcholine leads to cholinergic hyperstimulation and neurotoxicity. The quantitative assessment of its inhibitory activity, through standardized experimental protocols like the Ellman's assay, is crucial for understanding its toxicological profile and for the development of potential countermeasures. This guide provides a foundational understanding of these core principles for professionals in the fields of toxicology, pharmacology, and drug development.

References

Unveiling the Biological Activity of Aldicarb's Sulfoxide and Sulfone Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of aldicarb (B1662136) sulfoxide (B87167) and aldicarb sulfone, the primary metabolites of the potent carbamate (B1207046) insecticide, aldicarb. This document offers a comprehensive overview of their toxicological profiles, mechanisms of action, and the experimental methodologies used for their evaluation. All quantitative data has been summarized for comparative analysis, and detailed experimental protocols are provided. Furthermore, key pathways and workflows are visualized using Graphviz (DOT language) to facilitate a clear understanding of the core concepts.

Executive Summary

Aldicarb, a highly effective pesticide, undergoes metabolic transformation into two key metabolites: aldicarb sulfoxide and aldicarb sulfone. These metabolites exhibit distinct biological activities, primarily centered on the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. Aldicarb sulfoxide is a potent AChE inhibitor, with toxicity comparable to the parent compound, while aldicarb sulfone is a significantly weaker inhibitor.[1] This guide delves into the quantitative toxicological data, the underlying biochemical mechanisms, and the detailed experimental procedures for assessing the activity of these metabolites.

Quantitative Toxicological Data

The acute toxicity of aldicarb sulfoxide and aldicarb sulfone is primarily evaluated through the determination of their median lethal dose (LD50). The inhibitory potential against acetylcholinesterase is quantified by the half-maximal inhibitory concentration (IC50).

| Compound | Test Organism | Route of Administration | LD50 (mg/kg) | Acetylcholinesterase IC50 | Reference(s) |

| Aldicarb Sulfoxide | Rat | Oral | 0.88 | 10 µM (zebrafish) | [2] |

| Aldicarb Sulfone | Rat | Oral | 25 | Significantly weaker inhibitor than Aldicarb Sulfoxide | [2] |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for both aldicarb sulfoxide and aldicarb sulfone is the inhibition of acetylcholinesterase (AChE).[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of nerve and muscle fibers, which manifests as the clinical signs of poisoning. The carbamylation of the serine hydroxyl group in the active site of AChE by these metabolites is a reversible process, unlike the irreversible phosphorylation by organophosphates.

Signaling Pathways and Metabolic Conversion

Aldicarb is metabolized in biological systems and the environment through oxidation. The initial and rapid oxidation of the sulfur atom in aldicarb forms aldicarb sulfoxide. A slower, subsequent oxidation converts aldicarb sulfoxide to aldicarb sulfone.

The inhibition of acetylcholinesterase by these carbamate metabolites disrupts the normal signaling pathway at the cholinergic synapse.

Experimental Protocols

Acute Oral Toxicity Assessment (Modified OECD 423)

This protocol outlines the determination of the acute oral LD50 value in rats.

1. Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are acclimatized to the laboratory conditions for at least 5 days.

2. Housing and Feeding: Animals are housed individually. Food is withheld overnight before dosing, but water is available ad libitum.

3. Dose Preparation: The test substance (aldicarb sulfoxide or aldicarb sulfone) is prepared in a suitable vehicle (e.g., corn oil, water).

4. Administration of Doses: A single dose is administered to a group of three animals by oral gavage. The starting dose is selected based on available data. Subsequent dosing of additional animals depends on the outcome of the initial dose group.

5. Observations: Animals are observed for mortality and clinical signs of toxicity at 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days. Body weight is recorded weekly.

6. Pathological Examination: All animals are subjected to gross necropsy at the end of the study.

7. Data Analysis: The LD50 is estimated based on the mortality data.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the IC50 value of the test compounds.

1. Reagents and Materials:

- 0.1 M Phosphate (B84403) Buffer (pH 8.0)

- Acetylthiocholine Iodide (ATCI) - Substrate

- 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

- Acetylcholinesterase (AChE) enzyme

- Test compounds (aldicarb sulfoxide, aldicarb sulfone) dissolved in a suitable solvent (e.g., DMSO)

- 96-well microplate

- Microplate reader

2. Assay Procedure:

- Preparation of Reagents: Prepare fresh solutions of ATCI and DTNB in the phosphate buffer on the day of the experiment.

- Enzyme and Inhibitor Incubation: In a 96-well plate, add the phosphate buffer, AChE solution, and varying concentrations of the test compound. Incubate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

- Reaction Initiation: Add DTNB and then ATCI to each well to start the reaction.

- Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

- Data Analysis:

- Calculate the rate of reaction for each concentration of the inhibitor.

- Determine the percentage of inhibition relative to the control (no inhibitor).

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition).

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

prepare_reagents [label="Prepare Reagents\n(Buffer, ATCI, DTNB, AChE, Inhibitors)", fillcolor="#FBBC05"];

plate_setup [label="Plate Setup in 96-well Plate\n(Buffer, AChE, Inhibitor)", fillcolor="#FBBC05"];

incubate [label="Pre-incubate (e.g., 15 min)", fillcolor="#FBBC05"];

add_reagents [label="Add DTNB and ATCI\nto Initiate Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"];

measure [label="Kinetic Measurement of Absorbance\n(412 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

analyze [label="Calculate % Inhibition and IC50", fillcolor="#202124", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prepare_reagents -> plate_setup -> incubate -> add_reagents -> measure -> analyze -> end;

}

Conclusion

Aldicarb sulfoxide and aldicarb sulfone are biologically active metabolites of aldicarb, with their primary toxicological effect being the inhibition of acetylcholinesterase. Quantitative data reveals that aldicarb sulfoxide is a significantly more potent inhibitor and acutely toxic compound than aldicarb sulfone. The provided experimental protocols offer standardized methods for the assessment of their toxicity and inhibitory activity, crucial for regulatory evaluation and further research in the fields of toxicology and drug development. The visual representations of the metabolic pathway and mechanism of action serve to clarify the complex biological processes involved.

References

The Environmental Odyssey of Temik (Aldicarb): A Technical Guide to its Fate and Transport in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temik, the trade name for the carbamate (B1207046) pesticide aldicarb (B1662136), has been utilized in agriculture for its systemic insecticidal, nematicidal, and acaricidal properties. However, its high acute toxicity and potential for environmental contamination have necessitated a thorough understanding of its behavior in soil and aquatic systems. This technical guide provides an in-depth analysis of the environmental fate and transport of aldicarb, focusing on its degradation pathways, mobility, and the key factors influencing its persistence. The information presented herein is intended to support researchers and scientists in assessing the environmental risks associated with aldicarb and in the development of safer alternatives.

Physicochemical Properties of Aldicarb and its Primary Metabolites

The environmental behavior of a pesticide is fundamentally governed by its physicochemical properties. Aldicarb is a white crystalline solid with significant water solubility and a low octanol-water partition coefficient, indicating its hydrophilic nature.[1][2] These characteristics suggest a high potential for mobility in aqueous environments and limited partitioning to organic matter in soil and sediments. The key physicochemical properties of aldicarb and its two primary toxicologically relevant metabolites, aldicarb sulfoxide (B87167) and aldicarb sulfone, are summarized in the table below.

| Property | Aldicarb | Aldicarb Sulfoxide | Aldicarb Sulfone | References |

| Chemical Formula | C₇H₁₄N₂O₂S | C₇H₁₄N₂O₃S | C₇H₁₄N₂O₄S | [2][3] |

| Molecular Weight ( g/mol ) | 190.27 | 206.27 | 222.27 | [2][3] |

| Water Solubility (mg/L) | 6000 (at room temp.) | 330,000 | 10,000 (at 20°C) | [2][3] |

| Vapor Pressure (mm Hg) | 1 x 10⁻⁴ (at 25°C) | - | - | [2] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.13 | - | - | [4] |

| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient (Koc) | 7 - 80 | - | - | [4] |

Environmental Fate of Aldicarb

The persistence and transformation of aldicarb in the environment are influenced by a combination of biotic and abiotic processes. The primary mechanisms of dissipation are microbial degradation and chemical hydrolysis.

Degradation in Soil

In the soil environment, aldicarb undergoes rapid oxidation to form aldicarb sulfoxide, which is subsequently more slowly oxidized to aldicarb sulfone.[1][5] This initial oxidation is primarily mediated by soil microorganisms.[6][7] Both aldicarb sulfoxide and aldicarb sulfone are also toxic and are of environmental concern. The degradation of these carbamate compounds to non-toxic products is largely a result of chemical hydrolysis.[8]

The half-life of aldicarb in soil is highly variable, ranging from a few days to over two months.[1][6] Factors that accelerate degradation include higher temperatures, increased soil moisture, and higher organic matter content.[9] Conversely, in acidic soils, the persistence of aldicarb can be significantly longer.[1]

Table of Aldicarb and Metabolite Half-Lives in Soil

| Compound | Half-Life (t½) in Soil | Conditions | References |

| Aldicarb | ~7 days (in some soils) | - | [5] |

| Aldicarb | A few days to > 2 months | Variable | [1][6] |

| Aldicarb Sulfone | ~560 days | pH 6.0 | [5] |

| Total Carbamate Residues (Aldicarb + Sulfoxide + Sulfone) | 0.5 to 2 months (DT50) | Field studies | [1] |

Degradation in Water

In aquatic environments, the degradation of aldicarb is primarily driven by chemical hydrolysis, which is significantly influenced by pH and temperature.[8] Hydrolysis is more rapid under alkaline conditions.[4] Aldicarb is very persistent in acidic groundwater, with half-lives that can extend from a few weeks to several years.[1][6] Photolysis can also contribute to the degradation of aldicarb in sunlit surface waters.[1]

Table of Aldicarb and Metabolite Half-Lives in Water

| Compound | Half-Life (t½) in Water | Conditions | References |

| Aldicarb | A few weeks to several years | Groundwater (acidic) | [1][6] |

| Aldicarb | 4.1 days | Photolysis (at 25°C) | [1] |

| Aldicarb Sulfoxide | 5 days (DT50) | Water-sediment system | [1] |

| Aldicarb Sulfone | 4.0 days (DT50) | Water-sediment system | [1] |

Transport of Aldicarb in the Environment

The high water solubility and low soil sorption of aldicarb and its primary metabolites, aldicarb sulfoxide and aldicarb sulfone, make them highly mobile in soil.[1][10] This mobility creates a significant potential for the contamination of groundwater, particularly in sandy soils with low organic matter content where leaching is most extensive.[1][6] Incidents of groundwater contamination with aldicarb have been reported in several regions.[1]

Volatilization of aldicarb from soil and water surfaces is not considered a major dissipation pathway due to its low vapor pressure.[3]

Experimental Protocols

To ensure the reproducibility and comparability of environmental fate studies, standardized methodologies are crucial. The following sections outline the general principles of key experimental protocols based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Studies (Adapted from OECD Guideline 307)

Objective: To determine the rate of aerobic and anaerobic degradation of aldicarb in soil.

Methodology:

-

Soil Selection: Use at least one well-characterized soil with known texture, pH, organic carbon content, and microbial biomass.[11]

-

Test Substance Application: Apply radiolabeled (e.g., ¹⁴C) aldicarb uniformly to the soil samples. The application rate should be relevant to agricultural practices.

-

Incubation: Incubate the treated soil samples in the dark under controlled temperature (e.g., 20°C) and moisture (e.g., 40-60% of maximum water holding capacity) conditions. For anaerobic studies, flood the soil and maintain an oxygen-free environment.[12]

-

Sampling: Collect soil samples at regular intervals over a period sufficient to observe significant degradation (e.g., up to 120 days).

-

Extraction and Analysis: Extract aldicarb and its transformation products from the soil samples using appropriate solvents. Analyze the extracts using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its metabolites.[8][9]

-

Data Analysis: Determine the dissipation time for 50% (DT50) and 90% (DT90) of the applied aldicarb and its major metabolites by fitting the data to appropriate kinetic models (e.g., first-order kinetics).[13][14]

Soil Sorption/Desorption Studies (Adapted from OECD Guideline 106)

Objective: To determine the soil organic carbon-water partitioning coefficient (Koc) of aldicarb.

Methodology:

-

Soil and Solution Preparation: Use a range of soils with varying organic carbon content and pH. Prepare aqueous solutions of radiolabeled aldicarb in a 0.01 M CaCl₂ solution.

-

Equilibration: Add a known volume of the aldicarb solution to a known mass of soil in a centrifuge tube. Shake the tubes for a predetermined equilibrium period (e.g., 24 hours) at a constant temperature.

-

Phase Separation: Centrifuge the samples to separate the soil from the aqueous phase.

-

Analysis: Analyze the concentration of aldicarb remaining in the aqueous phase. The amount of aldicarb sorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

Koc Calculation: Calculate the soil-water distribution coefficient (Kd) for each soil. The Koc is then determined by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).[15]

Soil Column Leaching Studies (Adapted from OECD Guideline 312)

Objective: To assess the mobility and leaching potential of aldicarb and its metabolites in soil.

Methodology:

-

Column Preparation: Pack glass columns with sieved soil to a uniform bulk density. Saturate the soil columns with a 0.01 M CaCl₂ solution.[16]

-

Application: Apply radiolabeled aldicarb to the surface of the soil columns.[17]

-

Leaching: Apply a simulated rainfall (0.01 M CaCl₂) to the top of the columns at a constant rate over a set period (e.g., 48 hours).[18]

-

Leachate Collection: Collect the leachate that passes through the columns.

-

Soil Sectioning and Analysis: After the leaching period, extrude the soil columns and section them into segments (e.g., every 5 cm).

-

Quantification: Analyze the leachate and each soil segment for the concentration of aldicarb and its transformation products.

-

Data Interpretation: Determine the distribution of the applied radioactivity throughout the soil profile and in the leachate to assess the mobility of the compounds.

Visualizations

Aldicarb Degradation Pathway

The following diagram illustrates the primary degradation pathway of aldicarb in the environment, from the parent compound to its main toxic metabolites and subsequent breakdown products.

Caption: Primary degradation pathway of Aldicarb in soil and water.

Experimental Workflow for Soil Degradation Study

This diagram outlines the key steps involved in a typical laboratory experiment to determine the degradation rate of aldicarb in soil.

Caption: Workflow for a soil degradation experimental protocol.

Factors Influencing Aldicarb's Environmental Fate

This diagram illustrates the logical relationships between key environmental factors and the fate and transport processes of aldicarb.

Caption: Key factors impacting Aldicarb's environmental fate.

Conclusion

The environmental fate and transport of this compound (aldicarb) are characterized by its rapid transformation to toxic metabolites and its high mobility in soil, posing a significant risk of groundwater contamination. The persistence of aldicarb and its degradation products is highly dependent on a complex interplay of soil properties, climatic conditions, and microbial activity. A thorough understanding of these processes, guided by standardized experimental protocols, is essential for accurate environmental risk assessment and the development of effective mitigation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of aldicarb, serving as a valuable resource for the scientific community.

References

- 1. pic.int [pic.int]

- 2. apvma.gov.au [apvma.gov.au]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The environmental dynamics of the carbamate insecticide aldicarb in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 8. epa.gov [epa.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Assessment of leaching potential of aldicarb and its metabolites using laboratory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biotecnologiebt.it [biotecnologiebt.it]

- 12. Biodegradation of Volatile Chemicals in Soil: Separating Volatilization and Degradation in an Improved Test Setup (OECD 307) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdpr.ca.gov [cdpr.ca.gov]

- 14. cdpr.ca.gov [cdpr.ca.gov]

- 15. chemsafetypro.com [chemsafetypro.com]

- 16. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to Aldicarb Degradation Pathways in Soil Microbial Communities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of aldicarb (B1662136), a systemic carbamate (B1207046) insecticide, nematicide, and acaricide. Understanding the fate of aldicarb in soil is critical for assessing its environmental impact and developing effective bioremediation strategies. This document details the primary degradation pathways, the microbial communities and enzymes involved, and the key environmental factors influencing these processes. It also provides standardized experimental protocols for studying aldicarb degradation in a laboratory setting.

Introduction to Aldicarb and its Environmental Fate

Aldicarb (2-methyl-2-(methylthio)propionaldehyde O-(methylcarbamoyl)oxime) is a highly effective pesticide used to control a wide range of pests on crops such as cotton, potatoes, and citrus.[1] However, its high acute toxicity and potential for groundwater contamination necessitate a thorough understanding of its environmental persistence and degradation.[2][3] The fate of aldicarb in soil is governed by a combination of chemical and biological processes, with microbial degradation being a primary driver of its transformation and detoxification.[4][5]

Aldicarb Degradation Pathways

The breakdown of aldicarb in soil primarily follows two interconnected pathways: oxidation and hydrolysis. These processes transform the parent compound into a series of metabolites with varying toxicity and mobility.[6]

Oxidative Pathway

The initial and rapid transformation of aldicarb in soil is primarily microbial oxidation of the sulfur atom.[4][5] This two-step process leads to the formation of two principal metabolites:

-

Aldicarb Sulfoxide (B87167): Aldicarb is first oxidized to aldicarb sulfoxide. This metabolite is also a potent cholinesterase inhibitor and is generally more mobile in soil than the parent compound.[7]

-

Aldicarb Sulfone: Aldicarb sulfoxide is then more slowly oxidized to form aldicarb sulfone.[4][8] Like the sulfoxide, the sulfone is toxic and can persist in the environment.[3]

Both aldicarb sulfoxide and aldicarb sulfone retain the carbamate structure and, therefore, the high toxicity of the parent compound.[7]

Hydrolytic Pathway

The key detoxification step for aldicarb and its toxic oxidative metabolites is the hydrolysis of the carbamate ester linkage.[7] This reaction can be both a chemical process, influenced by soil pH and temperature, and a biologically mediated process catalyzed by microbial enzymes.[5][9] Hydrolysis breaks down the toxic carbamates into less toxic compounds, such as:

-

Aldicarb oxime

-

Aldicarb sulfoxide oxime

-

Aldicarb sulfone oxime

-

Further degradation can lead to the formation of nitriles, amides, alcohols, and eventually carbon dioxide.[3][10]

Under aerobic conditions, oxidation is the dominant initial pathway, while hydrolysis becomes more significant for the subsequent degradation of the sulfoxide and sulfone metabolites.[11] In anaerobic environments, the hydrolytic pathway can be the primary route of initial degradation.[11]

Microbial Communities and Enzymes

A diverse range of soil microorganisms, including bacteria and fungi, are capable of degrading aldicarb and its metabolites.[12] The efficiency of degradation is often enhanced in soils with a history of pesticide application, a phenomenon known as "enhanced degradation," where adapted microbial populations proliferate.[13]

-

Bacteria: Genera such as Arthrobacter, Acinetobacter, Enterobacter, Bacillus, Pseudomonas, and Methylobacterium have been isolated from aldicarb-contaminated soils and have shown the ability to utilize aldicarb as a source of carbon and nitrogen.[13]

-

Fungi: Fungal species, including Gliocladium catenulatum, Penicillium multicolor, and Cunninghamella elegans, have also been shown to metabolize aldicarb.[10]

The key enzymes driving this biodegradation are primarily hydrolases and oxidoreductases. Aldicarb hydrolase , a type of carboxylesterase, is crucial for the detoxification step, cleaving the carbamate ester bond.[14] Oxidoreductase enzymes are responsible for the initial oxidation of aldicarb to its sulfoxide and sulfone forms.

Data Presentation: Aldicarb and Metabolite Half-Lives

The persistence of aldicarb and its primary metabolites in soil, measured by their half-life (DT50), is highly variable and depends on numerous environmental factors. The following table summarizes reported half-life values under different conditions.

| Compound | Soil/Water Condition | pH | Temperature (°C) | Half-Life (DT50) | Reference(s) |

| Aldicarb | Soil | 4.5 - 4.9 | 25 | 0.4 - 3.2 days | [15] |

| Soil | 6.3 - 7.0 | 15 | 9.9 days | [15] | |

| Soil | 7.2 | 15 | 23 days | [15] | |

| Soil (general) | N/A | N/A | 1 - 15 days | [6] | |

| Loam Soil (field) | N/A | N/A | 7 days | [16] | |

| Aerobic Soil | N/A | 25 | 2.3 days | [10] | |

| Surface Water | N/A | N/A | 1.9 - 3.6 days | [17] | |

| Aldicarb Sulfoxide | Soil | N/A | N/A | Slower degradation than aldicarb | [4][8] |

| Aldicarb Sulfone | Soil | 6.0 | N/A | ~560 days (pH-dependent) | [8] |

| Soil | >12 | N/A | A few minutes (pH-dependent) | [8] | |

| Total Toxic Residue | Topsoil | N/A | N/A | A few months | [3] |

| (Aldicarb + Sulfoxide + Sulfone) | Anaerobic Soil | N/A | N/A | A few days or weeks | [3] |

| Groundwater (anaerobic) | 7.7 - 8.3 | N/A | 62 - 1300 days | [16] |

Experimental Protocols

This section details a generalized methodology for conducting a laboratory-based soil microcosm study to assess aldicarb degradation kinetics and its effects on the soil microbial community.

Soil Microcosm Setup

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm depth) from the field of interest.

-

Pass the soil through a 2 mm sieve to remove stones and large organic debris and homogenize it.

-

Characterize the soil for physicochemical properties (pH, organic matter content, texture, etc.).[18]

-

Adjust the soil moisture to 50-60% of its water-holding capacity.[19]

-

-

Microcosm Assembly:

-

Place a known amount of the prepared soil (e.g., 50-100 g dry weight equivalent) into sterile glass jars or flasks.[18]

-

Prepare a stock solution of aldicarb in a suitable solvent (e.g., acetone (B3395972) or methanol).

-

Spike the soil samples with the aldicarb solution to achieve the desired concentration (e.g., 5-10 mg/kg). Ensure the solvent evaporates completely before sealing the microcosms. Include solvent-only controls.

-

Seal the microcosms, allowing for gas exchange if monitoring aerobic degradation (e.g., using perforated lids with sterile cotton plugs).[20]

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).[21]

-

-

Sampling:

-

Destructively sample triplicate microcosms for each treatment and control at predetermined time points (e.g., 0, 1, 3, 7, 14, 28, and 56 days).

-

At each time point, collect subsamples for pesticide residue analysis and microbial community analysis. Store samples appropriately (e.g., -20°C for residue analysis, -80°C for DNA extraction).

-

Analytical Methods: Pesticide Residue Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for quantifying aldicarb and its sulfoxide and sulfone metabolites.[4][22]

-

Extraction:

-

Extract a soil subsample (e.g., 10 g) with a suitable solvent, such as acetonitrile (B52724) or a mixture of acetonitrile and water.

-

Shake or sonicate the mixture, then centrifuge to separate the soil from the supernatant.

-

The extract may require a clean-up step using Solid Phase Extraction (SPE) to remove interfering compounds.

-

-

HPLC Analysis:

-

System: An HPLC system equipped with a UV or fluorescence detector.[23] Post-column derivatization can be used to enhance sensitivity with a fluorescence detector.[24]

-

Column: A C18 reversed-phase column is commonly used.[23]

-

Mobile Phase: A gradient of water and acetonitrile or methanol.[23]

-

Detection: UV detection is often set around 210-220 nm.[23]

-

Quantification: Create a calibration curve using certified standards of aldicarb, aldicarb sulfoxide, and aldicarb sulfone to quantify their concentrations in the samples.[25]

-

Microbial Community Analysis

To assess the impact of aldicarb on the soil microbial community, 16S rRNA gene sequencing is a widely used technique.[26][27]

-

DNA Extraction:

-

Extract total genomic DNA from a soil subsample (e.g., 0.25-0.5 g) using a commercially available soil DNA extraction kit.

-

-

PCR Amplification:

-

Amplify a variable region (e.g., V4) of the 16S rRNA gene using universal bacterial primers.

-

-

Sequencing:

-

Sequence the resulting amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

-

Bioinformatic Analysis:

-

Process the raw sequence data using a bioinformatics pipeline (e.g., QIIME).[26]

-

Cluster sequences into Operational Taxonomic Units (OTUs) and assign taxonomy by comparing them to a reference database (e.g., Greengenes, SILVA).

-

Analyze microbial diversity (alpha and beta diversity) and changes in the relative abundance of different bacterial taxa in response to aldicarb treatment over time.

-

Conclusion

The degradation of aldicarb in soil is a complex process mediated by diverse microbial communities. The primary pathways involve an initial oxidation to toxic sulfoxide and sulfone metabolites, followed by a crucial hydrolytic detoxification step. The rate and extent of these transformations are highly dependent on soil properties and the composition of the native microbial consortia. By employing standardized experimental protocols, researchers can accurately determine degradation kinetics and elucidate the microbial mechanisms involved, providing vital data for environmental risk assessment and the development of bioremediation technologies.

References

- 1. beyondpesticides.org [beyondpesticides.org]

- 2. EXTOXNET PIP - ALDICARB [extoxnet.orst.edu]

- 3. apvma.gov.au [apvma.gov.au]

- 4. cdn.who.int [cdn.who.int]

- 5. Factors Affecting Degradation of Aldicarb and Ethoprop - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The environmental dynamics of the carbamate insecticide aldicarb in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Laboratory studies on mechanisms for the degradation of aldicarb, aldicarb sulfoxide and aldicarb sulfone | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 10. fao.org [fao.org]

- 11. Microbial Aldicarb Transformation in Aquifer, Lake, and Salt Marsh Sediments - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scholars.uky.edu [scholars.uky.edu]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. waterboards.ca.gov [waterboards.ca.gov]

- 17. Pulsed losses and degradation of aldicarb in a South Florida agricultural watershed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Biodegradation of Pesticides at the Limit: Kinetics and Microbial Substrate Use at Low Concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pesticide Degradation by Soil Bacteria: Mechanisms, Bioremediation Strategies, and Implications for Sustainable Agriculture [mdpi.com]

- 20. Fine scale spatial variability of microbial pesticide degradation in soil: scales, controlling factors, and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. scialert.net [scialert.net]

- 22. epa.gov [epa.gov]

- 23. scielo.br [scielo.br]

- 24. jfda-online.com [jfda-online.com]

- 25. researchgate.net [researchgate.net]

- 26. Advancing our understanding of the soil microbial communities using QIIME software: a 16S data analysis pipeline - MedCrave online [medcraveonline.com]

- 27. mdpi.com [mdpi.com]

The Effect of pH on the Hydrolysis Rate of Aldicarb in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role pH plays in the aqueous hydrolysis of aldicarb (B1662136), a systemic carbamate (B1207046) insecticide. Understanding the stability of aldicarb in aqueous environments is paramount for environmental fate analysis, residue monitoring, and the development of potential remediation strategies. This document synthesizes key quantitative data, outlines detailed experimental protocols for hydrolysis studies, and visually represents the degradation pathways.

Quantitative Data on Aldicarb Hydrolysis

The rate of aldicarb hydrolysis is significantly influenced by the pH of the aqueous solution. Generally, aldicarb is more stable in acidic and neutral conditions, with the rate of degradation increasing substantially under alkaline conditions.[1][2] This base-catalyzed hydrolysis is a critical factor in its environmental persistence.[3][4] The following table summarizes the reported half-life of aldicarb at various pH values and temperatures.

| pH | Temperature (°C) | Half-life (days) | Reference |

| 3.95 | 20 | 131 | [5] |

| 4.5 | 22 | 175 | [5] |

| 5.00 | 15 | 627 | [1] |

| 5.5 | 15 | 3240 | [2][5] |

| 6.0 | Not Specified | 560 | [6] |

| 7.0 | 15 | 510 | [1] |

| 7.0 | 25 | 81.34 | [7] |

| 7.0 | 25 | 245 | [5] |

| 7.5 | 15 | 1900 | [5] |

| 7.96 | 20 | 324 | [5] |

| 8.0 | 25 | 266 | [5] |

| 8.5 | 15 | 170 | [5] |

| 9.00 | 15 | 354 | [1] |

| 9.0 | 25 | 0.87 | [7] |

| >12 | Not Specified | A few minutes | [6] |

Experimental Protocol for Aldicarb Hydrolysis Studies

The following is a detailed methodology for conducting experiments to determine the effect of pH on the hydrolysis rate of aldicarb in aqueous solutions. This protocol is based on established practices in environmental chemistry and pesticide science.

Materials and Reagents

-

Aldicarb analytical standard

-

High-purity water (e.g., Milli-Q or equivalent)

-

Buffer solutions (pH 4, 7, 9, and other desired values) prepared from reagent-grade chemicals (e.g., phosphate, borate, or citrate (B86180) buffers)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (or other suitable mobile phase modifier)

-

Sterile glassware (e.g., flasks, vials)

-

Temperature-controlled incubator or water bath

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry)

-

Analytical balance

-

pH meter

Experimental Workflow

Caption: Workflow for Aldicarb Hydrolysis Kinetics Study.

Detailed Procedure

-

Preparation of Buffer Solutions: Prepare a series of sterile buffer solutions at the desired pH values (e.g., 4, 5, 7, 9, 10). Ensure the buffers have sufficient capacity to maintain a constant pH throughout the experiment.

-

Preparation of Aldicarb Stock Solution: Accurately weigh a known amount of aldicarb analytical standard and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.

-

Preparation of Test Solutions: In sterile flasks, add a small, known volume of the aldicarb stock solution to each buffer solution to achieve the desired initial concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid co-solvent effects.

-

Incubation: Place the test solutions in a temperature-controlled incubator or water bath set to a constant temperature (e.g., 25°C). Protect the solutions from light to prevent photolysis.

-

Sampling: At predetermined time intervals, withdraw an aliquot from each test solution. The sampling frequency should be adjusted based on the expected rate of hydrolysis at each pH.

-

Sample Analysis: Immediately analyze the collected aliquots using a validated HPLC method to determine the concentration of aldicarb. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water (with a possible modifier like formic acid).

-

Data Analysis: Plot the natural logarithm of the aldicarb concentration versus time for each pH value. If the hydrolysis follows first-order kinetics, the plot will be linear. The pseudo-first-order rate constant (k) can be determined from the slope of the regression line (slope = -k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k.

Aldicarb Hydrolysis Pathway

The hydrolysis of aldicarb primarily involves the cleavage of the carbamate ester linkage. This reaction is catalyzed by both acid and base, although the base-catalyzed pathway is significantly faster. The primary hydrolysis products are aldicarb oxime and methylamine. Under certain conditions, further degradation of aldicarb oxime can occur.

Caption: pH-Influenced Hydrolysis of Aldicarb.

In addition to hydrolysis, aldicarb can also undergo oxidation in the environment to form aldicarb sulfoxide (B87167) and aldicarb sulfone, which are also toxic.[6][8] The hydrolysis rates of these metabolites are also pH-dependent.[1][9]

This technical guide provides a foundational understanding of the pH-dependent hydrolysis of aldicarb. For more specific applications, it is recommended to consult the primary literature and conduct experiments under conditions that closely mimic the environment of interest.

References

- 1. STUDIES ON THE EFFECT OF pH ON THE HYDROLYSIS OF ALDICARB AND ITS SULFOXIDE AND SULFONE [ere.ac.cn]

- 2. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ecommons.cornell.edu [ecommons.cornell.edu]

- 4. umass.edu [umass.edu]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. apvma.gov.au [apvma.gov.au]

- 7. fao.org [fao.org]

- 8. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Kinetics of aqueous base and acid hydrolysis of aldicarb, aldicarb sulfoxide and aldicarb sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photodegradation and Photolysis of Aldicarb Under UV Light

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb (B1662136), a carbamate (B1207046) pesticide, has been widely used for the control of a variety of insects, mites, and nematodes.[1] Its presence and persistence in the environment, particularly in water sources, have raised concerns due to its high acute toxicity.[2] The degradation of aldicarb in the environment is a complex process involving biotic and abiotic pathways. Among the abiotic routes, photodegradation and photolysis induced by ultraviolet (UV) light are significant mechanisms that contribute to its transformation and detoxification.[3]

This technical guide provides a comprehensive overview of the photodegradation and photolysis of aldicarb under UV irradiation. It is intended for researchers, scientists, and professionals in drug development and environmental science who are interested in the environmental fate of this compound. This document summarizes key quantitative data, details experimental protocols, and visualizes the degradation pathways and experimental workflows.

Photodegradation Kinetics of Aldicarb

The photodegradation of aldicarb in aqueous solutions under UV light generally follows pseudo-first-order kinetics. The rate of degradation is influenced by several factors, including the wavelength and intensity of the UV radiation, the pH of the solution, and the presence of photosensitizers or photocatalysts.

While specific quantum yield values for the direct photolysis of aldicarb are not extensively reported in the readily available literature, the degradation half-life provides a measure of its persistence under specific UV conditions. It has been noted that aldicarb does not absorb light at wavelengths greater than 290 nm, suggesting that its direct photolysis by sunlight may be limited.[1]

Table 1: Summary of Aldicarb Photodegradation Kinetic Data

| Parameter | Value | Conditions | Reference |

| Degradation Half-Life (t½) | 8 - 12 days | Aqueous solution, UV irradiation (specific wavelength and intensity not detailed) | [4] (citing Andrawes, 1976d,e,f) |

| Degradation Half-Life (t½) | 4.1 days | Photolysis at pH 8 | [4] (citing ECCO, 1997) |

Photodegradation Products

The primary pathway for the photodegradation of aldicarb involves the oxidation of the sulfur atom, leading to the formation of aldicarb sulfoxide (B87167) and subsequently aldicarb sulfone.[2][5] These metabolites are also of toxicological concern.[2] Further degradation can lead to the formation of various oximes and nitriles.[4][6] In some photocatalytic studies, the formation of 2-propenal, 2-methyl-, O-[(methylamino)carbonyl]oxime has also been identified.[6]

Table 2: Major Photodegradation Products of Aldicarb

| Degradation Product | Chemical Formula | Notes |

| Aldicarb Sulfoxide | C₇H₁₄N₂O₃S | Primary oxidation product.[2] |

| Aldicarb Sulfone | C₇H₁₄N₂O₄S | Secondary oxidation product.[2] |

| Aldicarb Oxime | C₅H₁₁NOS | Formed through hydrolysis of the carbamate ester.[4] |

| Aldicarb Nitrile | C₅H₉NS | Can be formed from the corresponding oxime. |

| 2-propenal, 2-methyl-, O-[(methylamino)carbonyl]oxime | C₆H₁₀N₂O₂ | Identified in photocatalytic degradation studies.[6] |

Experimental Protocols

This section details the methodologies for key experiments in the study of aldicarb photodegradation.

Direct Photolysis of Aldicarb in Aqueous Solution

This protocol describes a typical experimental setup for studying the direct photolysis of aldicarb under controlled UV irradiation.

Objective: To determine the kinetics and identify the degradation products of aldicarb upon direct exposure to UV light.

Materials:

-

Aldicarb standard (analytical grade)

-

HPLC-grade water

-

Buffer solutions (for pH control)

-

Photoreactor equipped with a UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm or a xenon lamp with filters for specific wavelength ranges)

-

Quartz reaction vessels

-

Magnetic stirrer and stir bars

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for product identification

Procedure:

-

Sample Preparation: Prepare a stock solution of aldicarb in a suitable solvent (e.g., acetonitrile) and spike it into HPLC-grade water to achieve the desired initial concentration (e.g., 10 mg/L). If pH effects are being studied, buffer the aqueous solution to the desired pH.

-

Photoreaction:

-

Fill the quartz reaction vessels with the aldicarb solution.

-

Place the vessels in the photoreactor.

-

Maintain a constant temperature using a cooling system.

-

Continuously stir the solution during irradiation.

-

Start the UV lamp to initiate the photolysis reaction.

-

-

Sampling: Withdraw aliquots of the solution at predetermined time intervals.

-

Analysis:

-

Immediately analyze the samples by HPLC-UV/DAD to quantify the remaining aldicarb concentration.

-

Use LC-MS to identify and quantify the formation of degradation products.

-

-

Data Analysis: Plot the natural logarithm of the aldicarb concentration versus time to determine the pseudo-first-order rate constant (k) and the half-life (t½ = 0.693/k).

Photocatalytic Degradation of Aldicarb using TiO₂

This protocol outlines the procedure for investigating the enhanced degradation of aldicarb in the presence of a titanium dioxide (TiO₂) photocatalyst.

Objective: To evaluate the efficiency of TiO₂ in the photocatalytic degradation of aldicarb under UV irradiation.

Materials:

-

In addition to the materials for direct photolysis:

-

Titanium dioxide (e.g., Degussa P25)

Procedure:

-

Catalyst Suspension: Suspend a specific amount of TiO₂ powder (e.g., 1 g/L) in the aldicarb aqueous solution.

-

Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the aldicarb and the TiO₂ surface.

-

Photoreaction:

-

Place the vessel containing the suspension in the photoreactor.

-

Irradiate the suspension with UV light while continuously stirring.

-

-

Sampling and Analysis:

-

At regular intervals, withdraw aliquots of the suspension.

-

Centrifuge or filter the aliquots to remove the TiO₂ particles before HPLC analysis.

-

-

Data Analysis: Analyze the data as described for direct photolysis to determine the degradation kinetics.

Visualizations

Aldicarb Photodegradation Pathway

The following diagram illustrates the primary degradation pathway of aldicarb under UV irradiation, leading to the formation of its major oxidation products.

Caption: Primary photodegradation pathway of aldicarb.

Experimental Workflow for Photolysis Studies

This diagram outlines the general workflow for conducting a study on the photolysis of aldicarb.

Caption: General workflow for aldicarb photolysis studies.

Conclusion

The photodegradation of aldicarb under UV light is a significant environmental degradation pathway. The process primarily involves the oxidation of the sulfur atom to form aldicarb sulfoxide and aldicarb sulfone. The rate of this degradation is dependent on various factors, including pH and the presence of photocatalysts like TiO₂, which can significantly enhance the degradation rate. While detailed quantitative data on the direct photolysis quantum yield of aldicarb is limited in the current literature, the established analytical methods and experimental protocols provide a solid foundation for further research in this area. Understanding the kinetics and mechanisms of aldicarb photodegradation is crucial for assessing its environmental risk and developing effective remediation strategies.

References

- 1. Aldicarb | C7H14N2O2S | CID 9570071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.who.int [cdn.who.int]

- 3. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 4. fao.org [fao.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of degraded products of aldicarb due to the catalytic behavior of titanium dioxide/polyacrylonitrile nanofiber - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential for Bioaccumulation of Aldicarb in Aquatic Ecosystems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldicarb (B1662136), a carbamate (B1207046) insecticide, exhibits a low potential for bioaccumulation in aquatic ecosystems. This is primarily attributed to its physicochemical properties, namely its relatively low octanol-water partition coefficient (Kow), and its rapid metabolism and elimination by aquatic organisms. While aldicarb is highly toxic to aquatic life due to its potent inhibition of acetylcholinesterase, it does not persist or biomagnify in aquatic food webs. This guide provides a comprehensive overview of the available data on aldicarb's bioaccumulation potential, its environmental fate, and its toxicological effects on aquatic organisms. It also outlines standard experimental protocols for assessing bioaccumulation.

Physicochemical Properties of Aldicarb

The potential for a chemical to bioaccumulate is significantly influenced by its physicochemical properties. Key parameters for aldicarb are summarized in the table below.

| Property | Value | Source |

| Log Kow (Octanol-Water Partition Coefficient) | 1.13 - 1.359 | [1][2] |

| Water Solubility | 6,000 mg/L (at 20-25°C) | [3][4] |

| Vapor Pressure | 1.3 x 10⁻⁵ mmHg (at 25°C) | [3] |

| Henry's Law Constant | 1.5 x 10⁻⁹ atm-m³/mol | [1] |

The low Log Kow value of aldicarb (well below the typical screening trigger of >3 for bioaccumulation concern) indicates a low affinity for partitioning into the fatty tissues of organisms.[5] Its high water solubility further suggests a preference for the aqueous phase over biological tissues.

Environmental Fate and Metabolism in Aquatic Ecosystems

Aldicarb is not persistent in most aquatic environments. Its degradation is influenced by factors such as pH, temperature, and microbial activity. In soil, its half-life can range from a few days to over two months.[3] In water, the half-life of aldicarb can range from one day to a few months.[5]

Aquatic organisms, particularly fish, rapidly metabolize and excrete aldicarb. The primary metabolic pathway involves the oxidation of the sulfur atom to form aldicarb sulfoxide (B87167) and subsequently aldicarb sulfone.[1][3] These metabolites have varying degrees of toxicity but are generally more water-soluble than the parent compound, facilitating their elimination. Studies in channel catfish have shown a rapid elimination half-life of aldicarb, preventing its accumulation in tissues.[6] This rapid biotransformation is a key factor in limiting its bioaccumulation potential.

Bioaccumulation and Bioconcentration Data

| Parameter | Value | Method | Source |

| Estimated Bioconcentration Factor (BCF) in fish | 3 | Calculated using a regression-derived equation based on Log Kow | [1] |

A BCF value of 3 is considered very low and indicates that aldicarb does not accumulate in fish to levels significantly higher than the surrounding water concentration. This is consistent with the understanding of its rapid metabolism and elimination.

Toxicity to Aquatic Organisms

Despite its low bioaccumulation potential, aldicarb is highly toxic to a wide range of aquatic organisms. Its primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for nerve function.[7][8] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in neurotoxicity.

| Organism | Endpoint (96-hour LC50) | Concentration (mg/L) | Source |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 8.8 | [5] |

| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 1.5 | [5] |

| Daphnia magna (Water Flea) | LC50 (48-hour) | 0.405 | [3] |

| Chironomus tentans (Midge Larva) | LC50 (48-hour) | 0.020 | [9] |

Experimental Protocols

While specific experimental data on aldicarb's BCF is scarce, the following sections describe the standard methodologies that would be employed for its determination in aquatic organisms.

Fish Bioconcentration Study (Based on OECD Guideline 305)

This test is designed to determine the bioconcentration factor of a substance in fish.

Test Organism: A species such as rainbow trout (Oncorhynchus mykiss), bluegill sunfish (Lepomis macrochirus), or fathead minnow (Pimephales promelas) is typically used.

Procedure:

-

Acclimation: Fish are acclimated to laboratory conditions (temperature, water quality) for a minimum of two weeks.

-

Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of the test substance (aldicarb) in a flow-through system for a period of up to 28 days, or until a steady-state concentration in the fish tissue is reached. Water and fish tissue samples are collected at regular intervals.

-

Depuration (Elimination Phase): After the exposure phase, the remaining fish are transferred to a clean, flowing water system without the test substance. Fish tissue samples are collected at intervals to determine the rate of elimination.

-

Analysis: The concentrations of the test substance in water and fish tissue are measured using appropriate analytical methods, such as high-performance liquid chromatography (HPLC).

-

Calculation of BCF: The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.

Aquatic Invertebrate Bioaccumulation Study (General Protocol)

This protocol is applicable to organisms like Daphnia magna or Chironomus tentans.

Test Organism: The selected invertebrate species is cultured in the laboratory under controlled conditions.

Procedure:

-

Exposure: A population of invertebrates is exposed to a sublethal concentration of aldicarb in a static or semi-static system. For sediment-dwelling organisms like Chironomus, the aldicarb can be introduced into the sediment.

-

Sampling: Invertebrates and water (and sediment, if applicable) are sampled at various time points during the exposure period.

-

Analysis: The concentration of aldicarb in the organisms and the exposure medium is determined.

-

Calculation of Bioaccumulation Factor (BAF): The BAF is calculated as the ratio of the concentration of aldicarb in the organism to the concentration in the surrounding medium (water or sediment).

Visualizations

Signaling Pathway of Aldicarb's Toxic Action

Caption: Mechanism of acetylcholinesterase inhibition by aldicarb.

Experimental Workflow for a Fish Bioconcentration Study

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Refined aquatic risk assessment for aldicarb in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oehha.ca.gov [oehha.ca.gov]

- 7. i-repository.net [i-repository.net]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. files.ontario.ca [files.ontario.ca]

Toxicological Profile of Aldicarb on Non-Target Invertebrate Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldicarb (B1662136), a carbamate (B1207046) insecticide, has been widely utilized in agriculture for its efficacy against a range of pests. However, its high toxicity and potential for environmental contamination raise significant concerns regarding its impact on non-target organisms, particularly invertebrates, which form the backbone of numerous ecosystems. This technical guide provides a comprehensive overview of the toxicological effects of aldicarb on non-target invertebrate species, with a focus on quantitative data, detailed experimental methodologies, and the underlying biochemical mechanisms.

Aldicarb's primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] This inhibition leads to the accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of nerve fibers, paralysis, and ultimately death.[1][2] This mechanism is not specific to pests and poses a significant threat to a wide array of non-target invertebrates, from soil-dwelling earthworms to aquatic crustaceans.

This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development by consolidating key toxicological data, standardizing experimental protocols, and visualizing the complex biological interactions of aldicarb in invertebrates.

Data Presentation: Quantitative Toxicology of Aldicarb

The following tables summarize the quantitative data on the acute and sublethal toxicity of aldicarb to various non-target invertebrate species. These values are critical for comparative analysis and risk assessment.

Table 1: Acute Toxicity of Aldicarb to Non-Target Invertebrate Species (LC50)

| Species | Common Name | Test Duration | LC50 (µg/L) | Reference(s) |

| Daphnia magna | Water Flea | 48 hours | 583 | [3] |

| Chironomus riparius | Midge Larva | 48 hours | 20 | [4] |

| Lumbricus terrestris | Earthworm | 14 days (in soil) | Varies with soil type | [3][5] |

Table 2: Sublethal Effects of Aldicarb on Non-Target Invertebrate Species (NOEC and LOEC)

| Species | Endpoint | Test Duration | NOEC | LOEC | Reference(s) | |---|---|---|---|---| | Daphnia magna | Reproduction | 21 days | 3.5 µg/L | - |[6] | | Lumbricus terrestris | Growth Rate | 15 days | - | LC10 concentration |[3] | | Lumbricus terrestris | Total Protein Content | 15 days | - | LC10 concentration |[3] |

Experimental Protocols

Standardized and detailed experimental protocols are essential for the reproducibility and comparability of toxicological studies. The following sections outline the methodologies for key experiments cited in this guide, based on established guidelines from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).

Protocol 1: Acute Immobilization Test with Daphnia magna

This protocol is adapted from OECD Guideline 202 and ASTM E729.[7][8][9]

1. Test Organism: Daphnia magna neonates (<24 hours old), obtained from healthy, parthenogenetically reproducing cultures.

2. Test Substance and Concentrations: A stock solution of aldicarb is prepared in a suitable solvent. A geometric series of at least five test concentrations and a control (dilution water and, if necessary, a solvent control) are prepared.

3. Test Conditions:

- Vessels: Glass beakers or other inert containers.

- Volume: Sufficient to provide at least 2 mL of test solution per daphnid.

- Temperature: 20 ± 2 °C.

- Light: 16-hour light / 8-hour dark photoperiod.

- Feeding: Daphnids are not fed during the test.

4. Procedure:

- Ten daphnids are impartially distributed into each test vessel.

- Observations are made at 24 and 48 hours.

- Immobilization (the inability to swim within 15 seconds after gentle agitation) is the primary endpoint.

5. Data Analysis: The 48-hour EC50 (median effective concentration for immobilization) and its 95% confidence limits are calculated using probit analysis or another appropriate statistical method.

Protocol 2: Acute Toxicity Test with Lumbricus terrestris

This protocol is based on the principles outlined in OECD Guideline 207.[5][10][11][12]

1. Test Organism: Adult Lumbricus terrestris with a visible clitellum, acclimated to the test conditions.

2. Test Substrate: Artificial soil prepared according to OECD 207 specifications (e.g., 70% sand, 20% kaolin (B608303) clay, 10% sphagnum peat).

3. Test Substance and Concentrations: Aldicarb is dissolved in a suitable solvent and thoroughly mixed into the artificial soil to achieve a geometric series of at least five concentrations. A control group with untreated soil (and a solvent control if applicable) is included.

4. Test Conditions:

- Vessels: Glass containers with perforated lids to allow for air exchange.

- Temperature: 20 ± 2 °C.

- Light: Continuous darkness.

- Moisture: Soil moisture is maintained at 40-60% of its water-holding capacity.

- Feeding: Earthworms are not typically fed during the acute test.

5. Procedure:

- Ten earthworms are introduced into each test container.

- Mortality is assessed at 7 and 14 days. Mortality is confirmed by a lack of response to a gentle mechanical stimulus.

6. Data Analysis: The 14-day LC50 (median lethal concentration) and its 95% confidence limits are calculated.

Mandatory Visualizations

The following diagrams, created using the DOT language, visualize key processes related to aldicarb toxicology in invertebrates.

Conclusion

The data and protocols presented in this technical guide underscore the significant toxicological risk that aldicarb poses to a variety of non-target invertebrate species. The inhibition of acetylcholinesterase, a fundamental component of the nervous system, leads to both lethal and sublethal effects that can have cascading consequences for ecosystem health. The provided experimental workflows and signaling pathway diagrams offer a clear framework for understanding and investigating these toxicological impacts. For researchers, scientists, and drug development professionals, this guide serves as a foundational resource for evaluating the environmental safety of existing and novel compounds, and for developing more selective and environmentally benign alternatives. Further research focusing on the long-term, sublethal effects of aldicarb and its metabolites on invertebrate populations is crucial for a comprehensive understanding of its ecological impact.

References

- 1. Aldicarb - Wikipedia [en.wikipedia.org]

- 2. Aldicarb - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Acute and sublethal effects of two insecticides on earthworms (Lumbricus terrestris L.) under laboratory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. limco-int.com [limco-int.com]

- 5. oecd.org [oecd.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Making sure you're not a bot! [journals.uclpress.co.uk]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]

An In-depth Technical Guide to the Neurotoxic Effects of Aldicarb on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldicarb (B1662136), a carbamate (B1207046) insecticide, is a potent neurotoxin with significant effects on the central nervous system (CNS). Its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), a critical enzyme in synaptic transmission. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. Beyond its primary mode of action, evidence suggests that aldicarb-induced neurotoxicity may also involve secondary mechanisms, including the induction of oxidative stress and potential disruption of calcium homeostasis. This technical guide provides a comprehensive overview of the neurotoxic effects of aldicarb on the CNS, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the involved signaling pathways and experimental workflows.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

Aldicarb's principal neurotoxic effect stems from its potent inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft.[1][2] By inhibiting AChE, aldicarb causes an accumulation of ACh, leading to excessive stimulation of both muscarinic and nicotinic acetylcholine receptors in the CNS.[1] This overstimulation disrupts normal neurotransmission, leading to a range of neurological symptoms. The inhibition of AChE by aldicarb is reversible, unlike the irreversible inhibition caused by organophosphate pesticides.[1]

Cholinergic Signaling Pathway and its Disruption by Aldicarb

The following diagram illustrates the normal cholinergic signaling pathway and the point of disruption by aldicarb.

Secondary Mechanisms of Neurotoxicity

While AChE inhibition is the primary mechanism, emerging evidence suggests other pathways contribute to aldicarb's neurotoxicity.

Oxidative Stress

Several studies indicate that carbamate insecticides, including aldicarb, can induce oxidative stress in the brain. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense mechanisms. Aldicarb exposure has been associated with increased lipid peroxidation, measured by elevated levels of malondialdehyde (MDA), and alterations in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). This oxidative damage can lead to neuronal injury and death.

Disruption of Calcium Homeostasis (Potential Mechanism)

Calcium (Ca²⁺) is a critical second messenger in neurons, and its intracellular concentration is tightly regulated. Disruption of calcium homeostasis is a common pathway in neurotoxicity. While direct evidence for aldicarb's effect on CNS neuronal calcium signaling is limited, some studies on carbamates suggest they can increase intracellular calcium levels. Furthermore, a study on the nematode C. elegans showed that mutants resistant to aldicarb exhibited reduced postsynaptic calcium transients. This suggests that aldicarb's neurotoxic effects might be linked to alterations in calcium signaling, a hypothesis that warrants further investigation in mammalian CNS models.

Quantitative Data on Aldicarb Neurotoxicity

The following tables summarize key quantitative data from various studies on the neurotoxic effects of aldicarb.

Table 1: Toxicological Data for Aldicarb

| Parameter | Species | Value | Reference |

| Oral LD₅₀ | Rat | 0.8 mg/kg | [3] |

| Oral LD₅₀ | Rat | 0.46 - 0.93 mg/kg | [4] |

| Dermal LD₅₀ | Rat | 2.0 mg/kg | [4] |

Table 2: Acetylcholinesterase Inhibition by Aldicarb

| Parameter | Tissue | Value | Reference |

| IC₅₀ | Human Neural Progenitor Cells | < 1 µM | [5] |

| Kᵢ (dissociation constant) | Rat Brain (in vitro) | Varies by brain region | [6] |

Table 3: Neurochemical Effects of Chronic Aldicarb Administration in Rats (4 months)

| Dose | Brain Region | Neurochemical Change | Reference |

| 10 ppb (1.2 µg/kg/day) | Striatum | Significantly reduced DOPA, Significantly increased Dopamine | [2] |

| 100 ppb (12 µg/kg/day) | Striatum | Significantly reduced DOPA, Significantly increased Dopamine | [2] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. This section outlines common experimental protocols used to assess aldicarb's neurotoxicity.

In Vivo Neurotoxicity Assessment in Rats

This protocol provides a general framework for evaluating the neurobehavioral and neurochemical effects of aldicarb in a rat model.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Dosing: Aldicarb is typically dissolved in a suitable vehicle (e.g., corn oil) and administered via oral gavage. Doses are selected based on the LD₅₀ and the specific research question.

-